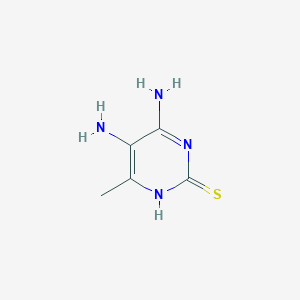

4,5-Diamino-6-methyl-2-thiopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6305-99-3 |

|---|---|

Molecular Formula |

C5H8N4S |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

4,5-diamino-6-methyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10) |

InChI Key |

BGLOHALSDHKLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=S)N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,5 Diamino 6 Methyl 2 Thiopyrimidine

Foundational Synthetic Routes to the Pyrimidine (B1678525) Core

The construction of the 4,5-diamino-6-methyl-2-thiopyrimidine ring system is primarily achieved through cyclocondensation reactions, a versatile and widely employed strategy in heterocyclic chemistry. These methods involve the formation of the six-membered pyrimidine ring from acyclic precursors.

The most common approach for synthesizing the 2-thiopyrimidine core involves the condensation of a three-carbon component with a thiourea (B124793) derivative. For the specific synthesis of this compound, a key precursor is a β-ketonitrile or a related derivative that incorporates the required methyl group at what will become position 6 and functionalities that can be converted to the amino groups at positions 4 and 5.

A representative synthesis involves the reaction of 2-amino-3-oxobutanenitrile (α-aminoacetoacetonitrile) with a suitable thiourea equivalent. The reaction proceeds via an initial condensation between the ketone carbonyl of the butanenitrile derivative and an amino group of thiourea, followed by an intramolecular cyclization and dehydration to yield the pyrimidine ring. The enamine and nitrile functionalities within the precursor are crucial for the formation of the 4- and 5-amino groups of the final product.

Thiourea is a fundamental building block for the synthesis of 2-mercaptopyrimidines (which exist in tautomeric equilibrium with pyrimidine-2-thiones). nih.gov The classical Biginelli-like reactions and related multicomponent condensations exemplify this approach. mdpi.com

A plausible and widely recognized route for constructing the this compound core involves the base-catalyzed cyclocondensation of thiourea with a highly functionalized three-carbon precursor. A common strategy employs the reaction between thiourea and an α-cyanoketone or a malononitrile (B47326) derivative in the presence of a base such as sodium ethoxide. For instance, the condensation of thiourea with 2-(1-aminoethylidene)malononitrile, which can be generated in situ, would provide the target pyrimidine ring. The reaction mechanism involves the nucleophilic attack of thiourea onto one of the nitrile groups, followed by cyclization and tautomerization to yield the stable aromatic pyrimidine system. This method is highly efficient for creating polysubstituted pyrimidines in a single step. benthamopen.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

| α-Aminoacetoacetonitrile | Thiourea | Sodium Ethoxide, Reflux | This compound |

| Malononitrile & Acetaldehyde | Thiourea | Base (e.g., Piperidine) | This compound |

| Benzylidenemalononitrile | Thiourea | P₄O₁₀, Heat | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine |

This table presents plausible and established reaction types for the synthesis of the target compound and its analogs.

Functional Group Transformations and Modifications of this compound

The title compound is rich in functional groups, offering numerous handles for subsequent chemical modifications. The thiol/thione moiety, the two distinct amino groups, and the methyl group can all be targeted to generate a library of derivatives.

The sulfur atom of the 2-thiopyrimidine core is a soft nucleophile and readily undergoes S-alkylation. This reaction is typically performed by first deprotonating the thiol group with a base to form a more nucleophilic thiolate anion, which then displaces a leaving group from an alkylating agent, such as an alkyl halide. mdpi.com

The reaction of 4,6-diamino-2-mercaptopyrimidine (B16073), a close analog of the title compound, with n-heptyl chloride illustrates this process. The pyrimidine is first treated with aqueous sodium hydroxide (B78521) to form the sodium salt, which is then reacted with the alkyl halide in a solvent like dimethylformamide (DMF) to yield the corresponding 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com This selective S-alkylation is favored due to the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur nucleophile preferentially reacts with the soft alkyl halide electrophile. mdpi.com

Table 1: Representative S-Alkylation Reactions of Diamino-2-thiopyrimidines

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine | n-Heptyl Chloride | NaOH | DMF | 2-(Heptylthio)pyrimidine-4,6-diamine | 67 |

| 4,6-Diamino-2-mercaptopyrimidine | Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 2-(Benzylthio)pyrimidine-4,6-diamine | - |

| 4,6-Diamino-2-mercaptopyrimidine | Methyl Iodide | NaH | THF | 2-(Methylthio)pyrimidine-4,6-diamine | - |

Data for the first entry is from a specific study mdpi.com; other entries represent typical conditions for this type of reaction.

The presence of two amino groups at the C4 and C5 positions provides sites for N-alkylation, N-acylation, and condensation reactions. The vicinal arrangement of these amino groups is particularly significant as it allows for the formation of fused heterocyclic systems, such as purines and pteridines. researchgate.net

N-Acylation: The amino groups can be acylated using acylating agents like acid chlorides or anhydrides. Selective acylation of one amino group over the other can be challenging and may require protecting group strategies or careful control of reaction conditions. Enzymatic methods have also been explored for the regioselective acylation of diaminonucleoside derivatives, highlighting a potential route for controlled modification. nih.gov

N-Alkylation: Direct N-alkylation of the amino groups is also possible but can be complicated by competing S-alkylation and potential alkylation of the ring nitrogen atoms. The outcome of alkylation reactions often depends on the reaction conditions, including the choice of base and solvent. europeanscience.org

Condensation with Carbonyl Compounds: The most prominent reaction of 4,5-diaminopyrimidines is their condensation with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl), α-keto esters, or related reagents to form fused ring systems. For example, condensation with a 1,2-diketone would lead to the formation of a pteridine (B1203161) ring. The reaction typically proceeds by the formation of a Schiff base at one amino group, followed by intramolecular cyclization involving the second amino group and subsequent aromatization. mdpi.commdpi.com Similarly, reaction with aldehydes or ketones can lead to the formation of Schiff bases (imines) at one or both amino groups, depending on the stoichiometry and reaction conditions. researchgate.netresearchgate.net

Table 2: Representative Condensation Reactions of 4,5-Diaminopyrimidines

| Diaminopyrimidine | Carbonyl Compound | Product Type |

|---|---|---|

| This compound | Biacetyl (2,3-Butanedione) | Pteridine |

| This compound | Benzaldehyde | Schiff Base (Imine) |

| 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | Formic Acid | Purine (B94841) (Thioxanthine derivative) |

This table illustrates the types of products expected from well-established condensation reactions.

The thiol/thione group at the C2 position is susceptible to oxidation. The nature of the product depends on the oxidant used and the reaction conditions. Mild oxidation, for instance with iodine or under aerobic conditions, can lead to the formation of a disulfide-bridged dipyrimidine.

Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid), can oxidize the sulfur atom to higher oxidation states, forming the corresponding sulfinic acid or sulfonic acid derivatives. These transformations significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. Alternatively, oxidative desulfurization can be achieved, replacing the sulfur atom with an oxygen atom to yield the corresponding 2-oxo-pyrimidine (a uracil (B121893) derivative), although this often requires harsh conditions. The methyl group at the C6 position can also be a site for oxidation, potentially being converted to a formyl or carboxyl group under specific oxidative conditions, as has been observed for related 6-methylpyrimidines. researchgate.net

Advanced Coupling and Annulation Reactions

The derivatization of this compound is not limited to simple condensations. Advanced catalytic and multicomponent strategies have emerged as powerful tools to construct complex molecular architectures with high efficiency and selectivity. These methods are pivotal in generating diverse libraries of compounds for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions represent a powerful class of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While direct Sonogashira coupling on the this compound core is not extensively documented in readily available literature, the principles of this reaction are highly applicable to its halogenated derivatives. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

For a related heterocyclic system, 3-bromo-6-methyl-1,2,4,5-tetrazine, Sonogashira coupling with terminal alkynes has been successfully achieved using a PdCl2(PPh3)2 catalyst. chemrxiv.orgrsc.org This suggests that a similar strategy could be employed for a halogenated derivative of this compound. For instance, a hypothetical 4-halo-5-amino-6-methyl-2-thiopyrimidine could be coupled with various terminal alkynes to introduce diverse alkynyl functionalities at the C4 position. The reaction conditions would likely involve a palladium catalyst, a copper(I) salt (such as CuI), and an amine base like triethylamine (B128534) in a suitable solvent. wikipedia.org

Table 1: Representative Conditions for Sonogashira-Type Coupling of a Heterocyclic Halide

| Entry | Heterocyclic Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-bromo-6-methyl-1,2,4,5-tetrazine | (Trimethylsilyl)acetylene | PdCl2(PPh3)2 / CuI | Et3N | Toluene | 75 |

| 2 | 3-bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Toluene | 70 |

| 3 | 3-bromo-6-methyl-1,2,4,5-tetrazine | 1-hexyne | PdCl2(PPh3)2 / CuI | Et3N | Toluene | 65 |

Data is illustrative and based on analogous reactions with a different heterocyclic core. chemrxiv.org

Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could also be envisioned for the derivatization of halogenated this compound, allowing for the introduction of a wide range of primary and secondary amines at specific positions on the pyrimidine ring. nih.govnih.govmit.edu

Multicomponent Reaction (MCR) Strategies for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. mdpi.comwindows.net The this compound scaffold is an excellent substrate for MCRs, leveraging the reactivity of its vicinal diamino groups.

These strategies often lead to the formation of fused heterocyclic systems in a one-pot fashion. For example, MCRs involving 6-aminouracil (B15529) derivatives (structurally related to the target compound) have been extensively used to synthesize a variety of fused pyrimidines, such as pyrimido[4,5-d]pyrimidines. researchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable approach, showcasing the potential for innovative MCRs in this field. nih.gov

The synthesis of thiazolopyrimidine derivatives, for instance, can be achieved through MCRs, sometimes under microwave irradiation, which enhances reaction rates and yields. nih.govdoaj.orgscilit.com These reactions highlight the utility of MCRs in rapidly assembling complex heterocyclic structures from simple precursors.

Formation of Condensed Heterocyclic Systems (e.g., Pteridines, Purines, Thiazolopyrimidines)

The annulation of a second heterocyclic ring onto the this compound core is a primary strategy for generating a vast array of derivatives with significant chemical and biological diversity. The vicinal diamines are perfectly poised for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered rings, or with reagents containing a carbon-sulfur or carbon-nitrogen electrophilic center to form five-membered rings.

Pteridines: The synthesis of pteridines, which feature a fused pyrimidine and pyrazine (B50134) ring system, is a classic application of 4,5-diaminopyrimidines. The Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, is a common method for pteridine formation. researchgate.netijfmr.com The specific substitution pattern of the resulting pteridine is dictated by the nature of the dicarbonyl component. The biosynthesis of many natural pteridines also proceeds through intermediates derived from diaminopyrimidines, underscoring the fundamental importance of this synthetic route. mdpi.comnih.gov

Purines: Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, can be synthesized from 4,5-diaminopyrimidines through the Traube purine synthesis. researchgate.netchemistry-online.comslideshare.net This typically involves reaction with a one-carbon synthon, such as formic acid or formamide (B127407), to construct the imidazole ring. tsijournals.com For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulphate with formamide at high temperatures leads to the formation of guanine. tsijournals.com A similar strategy applied to this compound would be expected to yield 6-methyl-2-thioxanthine or related purine derivatives. The reaction of 4,5-diaminopyrimidine-2-thione with triethyl orthopropionate–propionic anhydride (B1165640) can lead to the formation of 8-ethyl-2-ethylthiopurine, demonstrating both cyclization and S-alkylation in a single process. rsc.org

Thiazolopyrimidines: The fusion of a thiazole (B1198619) ring to the pyrimidine core gives rise to thiazolopyrimidines. This is typically achieved by reacting the diaminopyrimidine with a reagent that can provide a one-carbon and a sulfur atom, or by utilizing the inherent sulfur of the 2-thiopyrimidine moiety. For example, Biginelli reaction products, such as ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, can be reacted with bromomalononitrile to form thiazolo[3,2-a]pyrimidine derivatives. nih.gov

Table 2: Synthesis of Condensed Heterocyclic Systems from Diaminopyrimidines

| Starting Diaminopyrimidine Derivative | Reagent(s) | Condensed System Formed | Reaction Conditions | Reference |

| 2,4,5-Triamino-6-hydroxypyrimidine sulphate | Formamide | Guanine (a purine) | High temperature | tsijournals.com |

| 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compounds | Pteridine | Isay Reaction | researchgate.net |

| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Bromomalononitrile | Thiazolo[3,2-a]pyrimidine | Conventional heating or microwave | nih.gov |

| 4,5-Diaminopyrimidine-2-thione | Triethyl orthopropionate–propionic anhydride | 8-Ethyl-2-ethylthiopurine | Heating | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. This involves the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

One of the prominent green chemistry techniques applied in the synthesis of derivatives from thiopyrimidines is the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of thiazolopyrimidines and related fused systems. nih.govscilit.comnih.govmdpi.com This method is more energy-efficient compared to conventional heating.

The development of catalytic multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and often allowing for reactions to be performed under milder conditions. An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines exemplifies a sustainable approach by utilizing readily available starting materials and a catalytic cycle. nih.gov

Furthermore, exploring water as a reaction medium or employing solvent-free reaction conditions are other avenues for making the synthesis of this compound derivatives more environmentally benign. While specific examples for the target molecule are not abundant, the trends in heterocyclic chemistry point towards a greater adoption of these green methodologies. The use of biocatalysis and flow chemistry are also emerging areas that hold promise for the sustainable synthesis of these important compounds.

Molecular Structure and Spectroscopic Characterization of 4,5 Diamino 6 Methyl 2 Thiopyrimidine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The combination of various spectroscopic methods is essential for the unambiguous structural confirmation of 4,5-Diamino-6-methyl-2-thiopyrimidine and its derivatives. Each technique provides unique and complementary information regarding the molecular framework.

While specific, detailed NMR spectral data for this compound is not extensively reported in the cited literature, the expected chemical shifts and correlations can be inferred from its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and amino protons. The methyl group (CH₃) protons would likely appear as a singlet in the aliphatic region (~2.0-2.5 ppm). The protons of the two amino groups (NH₂) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. The C4-NH₂ and C5-NH₂ protons may have slightly different chemical shifts due to their distinct electronic environments.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Six distinct signals would be anticipated: one for the methyl carbon, and five for the pyrimidine (B1678525) ring carbons. The C2 carbon, bonded to sulfur and two nitrogen atoms, would be significantly deshielded, appearing at a high chemical shift (~170-180 ppm). The carbons bearing the amino groups (C4 and C5) and the methyl group (C6) would have their chemical shifts influenced by these substituents.

2D-NMR: To unambiguously assign the signals, a suite of 2D-NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling interactions, although in this specific molecule with a single methyl group and no ring C-H, its utility would be primarily for identifying long-range couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the methyl protons directly to the methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): Would be used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show the methyl carbon as a positive signal, while quaternary carbons (like C2, C4, C5) would be absent.

For a related S-alkylated derivative, 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic C5 proton appears as a singlet at δ 5.26 ppm, while the aromatic carbons were identified at δ 79.2 (C5), 163.8 (C4 and C6), and 170.0 ppm (C2). mdpi.com These values provide a reference for the expected chemical shifts of the pyrimidine core in similar molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on general principles and related structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH ₃ | ~2.1 | ~15-20 |

| NH ₂ (C4) | Broad, variable | - |

| NH ₂ (C5) | Broad, variable | - |

| C 2 | - | ~175 |

| C 4 | - | ~155 |

| C 5 | - | ~115 |

| C 6 | - | ~150 |

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by vibrations of the amino groups, the methyl group, and the pyrimidine ring, including the C=S (thione) moiety.

The N-H stretching vibrations of the primary amino groups are expected to appear as prominent bands in the region of 3200-3500 cm⁻¹. Often, two bands are observed, corresponding to the asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methyl group would be found just below 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ is characteristic of the pyrimidine ring C=C and C=N stretching vibrations, as well as the NH₂ scissoring (bending) mode. The C=S stretching vibration, a key indicator of the thione group, typically appears as a strong band in the 1100-1250 cm⁻¹ region, though it can be coupled with other vibrations.

For the closely related compound 4,6-diamino-2-mercaptopyrimidine (B16073), IR absorption bands related to the N-H stretching of free NH₂ groups were observed at 3339 cm⁻¹ and 3435 cm⁻¹. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Diaminothiopyrimidine Derivatives Frequencies are based on data from analogous structures and functional group correlations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium-Strong | N-H asymmetric stretching |

| 3350 - 3200 | Medium-Strong | N-H symmetric stretching |

| 2980 - 2900 | Medium | C-H stretching (methyl) |

| 1650 - 1550 | Strong | C=N and C=C ring stretching, NH₂ scissoring |

| 1460 - 1420 | Medium | C-H asymmetric bending (methyl) |

| 1250 - 1100 | Strong | C=S stretching (thiourea band) |

The UV-Visible spectrum of this compound is governed by the electronic transitions within the pyrimidine chromophore. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions arise from π→π* transitions associated with the conjugated π-system of the pyrimidine ring and n→π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The amino and methyl substituents act as auxochromes, modifying the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The position of λmax is also sensitive to the polarity of the solvent.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₅H₈N₄S, corresponding to a monoisotopic mass of approximately 156.05 Da. rjptonline.orgijpsonline.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 156. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would include the loss of a methyl radical (·CH₃) to give a fragment at m/z 141, or the loss of an amino group (·NH₂) to yield a fragment at m/z 140. Further fragmentation of the pyrimidine ring would lead to smaller characteristic ions.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition with high precision. For example, the HRMS (ESI-TOF) of the related compound 2-(heptylthio)pyrimidine-4,6-diamine showed an m/z of 241.1500, matching the calculated value for [M+H]⁺. mdpi.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 156 | [M]⁺˙ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 140 | [M - NH₂]⁺ |

Solid-State Structural Analysis and Intermolecular Interactions

While spectroscopic methods define molecular connectivity, solid-state analysis provides a definitive picture of the three-dimensional structure and packing in the crystalline state.

Although a specific crystal structure for this compound has not been found in the searched literature, analysis of related aminopyrimidine derivatives allows for a reliable prediction of its key structural features. iucr.orgacs.org

A single-crystal X-ray diffraction study would be expected to show that the pyrimidine ring is essentially planar. The technique would provide precise bond lengths and angles for the entire molecule. The C=S bond length would confirm its double-bond character, typically around 1.68 Å. The C-N bond lengths within the ring would be intermediate between single and double bonds, indicative of aromatic character.

Crucially, SC-XRD would reveal the intermolecular interactions that govern the crystal packing. The presence of two amino groups and the thione group makes this compound an excellent candidate for forming extensive hydrogen bonding networks. It is highly probable that N-H···N and N-H···S hydrogen bonds would be the dominant interactions, linking molecules into sheets or three-dimensional arrays. The planarity of the molecule might also facilitate π–π stacking interactions between adjacent pyrimidine rings. iucr.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(heptylthio)pyrimidine-4,6-diamine |

| 4,6-diamino-2-mercaptopyrimidine |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal structures of aminopyrimidine derivatives, including those closely related to this compound, are significantly influenced by a network of non-covalent interactions. Hydrogen bonds are the primary drivers of the supramolecular assembly. The amino groups at the C4 and C5 positions, along with the pyrimidine ring nitrogens and the thione group, act as effective hydrogen bond donors and acceptors.

In the crystal lattice of similar diaminopyrimidine compounds, molecules often form dimeric arrangements through self-complementary hydrogen bonds. A common and robust motif observed is the R²₂(8) ring, which typically forms via a pair of N—H⋯N hydrogen bonds between two molecules. nih.gov For instance, in the structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, a related S-alkylated derivative, molecules are consolidated into dimeric arrangements through these specific N—H⋯N interactions. bohrium.comresearchgate.net

Beyond these primary dimer formations, a variety of other hydrogen bonds, such as N—H⋯O, N—H⋯S, and weaker C—H⋯O or C—H⋯N interactions, contribute to linking these dimeric units into more extended one-, two-, or three-dimensional networks. nih.govnih.govrsc.orgnih.gov

In addition to hydrogen bonding, π-π stacking interactions are prevalent in stabilizing the crystal packing of pyrimidine derivatives. nih.gov These interactions occur between the aromatic pyrimidine rings of adjacent molecules, further contributing to the cohesion and stability of the crystal structure. The combination of directional hydrogen bonds and non-directional π-stacking interactions results in a highly organized and stable molecular assembly in the solid state.

Table 1: Common Non-Covalent Interactions in Aminopyrimidine Derivatives

| Interaction Type | Donor | Acceptor | Typical Motif/Arrangement | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amino Group) | N (Pyrimidine Ring) | Dimer formation (R²₂(8) motif) | Primary structural organization |

| Hydrogen Bond | N-H (Amino Group) | S (Thione Group) | Inter- and intramolecular links | Contributes to network formation |

| Hydrogen Bond | N-H (Amino Group) | O (in co-crystals/hydrates) | Links to co-formers or solvent | Structural stabilization |

| π-π Stacking | Pyrimidine Ring (π-system) | Pyrimidine Ring (π-system) | Parallel offset stacking | Stabilizes crystal packing |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govacs.org By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on a d_norm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-range interactions.

For a closely related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld surface analysis revealed the dominant role of specific contacts. The analysis showed that H⋯H, N⋯H, C⋯H, and S⋯H contacts collectively account for 98.9% of the total intermolecular interactions on the Hirshfeld surface, quantifying the nature of the forces holding the molecules together. bohrium.comresearchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 49.7 | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules. |

| N···H / H···N | 22.2 | Quantifies the crucial N-H···N hydrogen bonding interactions responsible for forming the primary structural motifs. |

| C···H / H···C | 19.7 | Includes weaker C-H···π and other van der Waals interactions involving carbon and hydrogen atoms. |

| S···H / H···S | 7.3 | Highlights interactions involving the sulfur atom, likely corresponding to weak N-H···S or C-H···S hydrogen bonds. |

Data derived from a representative diaminopyrimidine derivative to illustrate typical interaction contributions. bohrium.comresearchgate.net

Tautomeric Equilibrium Studies (Thiol-Thione Tautomerism)

Like other 2-mercaptopyrimidine (B73435) derivatives, this compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Spectroscopic studies on related 2-mercaptopyrimidines have consistently shown that the tautomeric equilibrium is heavily influenced by the surrounding environment. cdnsciencepub.comresearchgate.netresearcher.life In the solid state and in polar solvents, the thione form is overwhelmingly dominant. This preference is attributed to the greater polarity of the thione tautomer and its ability to form strong, stabilizing intermolecular hydrogen bonds through the N-H group and the C=S moiety.

Conversely, in dilute solutions of non-polar solvents, the equilibrium can shift towards the thiol form. cdnsciencepub.comresearchgate.net The predominance of the thione form in most conditions is a critical aspect of the compound's chemical identity and reactivity. The S-alkylation of such compounds, for instance, provides a method to "lock" the molecule in the thiol-like structure, and comparative UV-Vis or NMR spectroscopy of the parent compound against its S-alkylated derivative can be used to study the tautomeric preference. nih.govnih.gov

Table 3: Thiol-Thione Tautomers and Factors Influencing Equilibrium

| Tautomeric Form | Structural Representation | Favored in |

|---|---|---|

| Thione Form (4,5-Diamino-6-methyl-1,2-dihydropyrimidine-2-thione) |  | Solid state, Polar solvents (e.g., water, ethanol, DMSO) |

| Thiol Form (4,5-Diamino-6-methylpyrimidine-2-thiol) |  | Dilute non-polar solvents (e.g., dioxane, cyclohexane) |

(Note: Structural representations are placeholders for the actual chemical structures of the tautomers of this compound).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |

Chemical Reactivity and Mechanistic Pathways of 4,5 Diamino 6 Methyl 2 Thiopyrimidine

Reactivity of the Amino Functional Groups

The two adjacent amino groups on the pyrimidine (B1678525) ring are primary sites of nucleophilic reactivity and are crucial for the molecule's participation in key synthetic transformations.

The amino groups at the C4 and C5 positions of the pyrimidine ring possess lone pairs of electrons, rendering them nucleophilic. They readily react with a variety of electrophiles. The reaction pathway can depend on the nature of the electrophile and the reaction conditions. For instance, reactions with alkylating agents like phenacyl bromide can proceed via either a condensation reaction at the more nucleophilic C5-NH2 group or through an SN2 alkylation pathway.

The nucleophilicity of the amino groups is central to their role in heteroarylation reactions. Studies on related diaminopyrimidines show that they can displace leaving groups, such as chlorine atoms, from other heterocyclic rings in nucleophilic aromatic substitution reactions. For example, the reaction of 4,6-dichloropyrimidine (B16783) with various amines proceeds smoothly, demonstrating the potent nucleophilic character of the amino substituents.

A hallmark of 4,5-diaminopyrimidines is their participation in condensation and subsequent cyclization reactions to form fused bicyclic heterocycles, most notably purines. researchgate.net This transformation, known as the Traube purine (B94841) synthesis, is a cornerstone of purine chemistry. researchgate.netresearchgate.net The vicinal diamino functionality is perfectly arranged to react with reagents containing a single carbon atom, such as formic acid, aldehydes, or formamide (B127407), to construct the imidazole (B134444) ring fused to the pyrimidine core. researchgate.net

The mechanism typically involves an initial condensation of the more reactive C5-amino group with the carbonyl group of an aldehyde or a related electrophile to form a Schiff base or an analogous intermediate. This is followed by an intramolecular cyclization, where the C4-amino group attacks the newly formed imine or an equivalent electrophilic center, and a final aromatization step, often through oxidation or elimination, yields the purine derivative. researchgate.net This synthetic strategy is highly versatile and widely employed for creating diverse purine analogs. researchgate.net

| Reagent | Reaction Type | Product Class | Reference |

| Formic Acid | Condensation/Cyclization | Purines | researchgate.net |

| Aldehydes | Condensation/Cyclization | Purines | researchgate.net |

| Ethyl Cyanoacetate | Condensation | Pyrimidines | tsijournals.comjetir.org |

| Carbonyl Compounds | Condensation | Schiff Bases | mdpi.com |

Reactivity of the Thiocarbonyl/Thiol Functional Group

The C2-thiocarbonyl group exists in a tautomeric equilibrium with its thiol form (a mercapto group). This duality governs its reactivity, allowing it to act as either a potent nucleophile or participate in redox processes. The thione form (C=S) is generally favored in the solid state. vulcanchem.com

In its deprotonated thiol (thiolate) form, the sulfur atom is a strong and soft nucleophile. Consequently, 4,5-diamino-6-methyl-2-thiopyrimidine readily undergoes alkylation reactions at the sulfur atom when treated with alkyl halides. This S-alkylation pathway is a common and efficient method for synthesizing 2-alkylthio-pyrimidine derivatives. mdpi.comresearchgate.net For example, the reaction of the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride in DMF exclusively yields the S-heptylated product, a 2-(heptylthio)pyrimidine. mdpi.com This high selectivity for S-alkylation over N-alkylation is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur nucleophile preferentially reacts with the soft alkyl halide electrophile.

| Alkylating Agent | Reaction Type | Product | Reference |

| n-Heptyl Chloride | S-Alkylation | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| Methyl Iodide | S-Alkylation | 2-(Methylthio)pyrimidine derivatives | researchgate.net |

The thiol group is susceptible to oxidation. Under controlled oxidative conditions, thiols can couple to form disulfide bridges (S-S bonds). wikipedia.org Electrochemical studies on the related compound 6-propyl-2-thiouracil have shown that its oxidation occurs at low potentials. researchgate.net At an electrochemical potential of 400 mV, the primary product is the corresponding disulfide dimer. nih.gov At higher potentials, further oxidation can lead to cleavage of the carbon-sulfur bond and the formation of sulfinic and sulfonic acids, ultimately resulting in desulfurization. nih.gov

This redox activity is also observed in the presence of certain metal ions. For instance, the reaction of 2-mercaptopyridine (B119420) with Cobalt(II) chloride can induce the oxidative coupling of two thiol groups to form 2,2'-dipyridyldisulfide, which then coordinates to the metal center. researchgate.netresearchgate.net This indicates that the thiol group of this compound can be readily oxidized to form a dimeric disulfide-linked species, a reaction that is fundamental in the redox chemistry of sulfur-containing heterocycles. rsc.orgnih.gov

| Condition | Process | Product | Reference |

| Electrochemical Oxidation (~400 mV) | Redox | Disulfide Dimer | nih.gov |

| Co(II) ions | Metal-induced Oxidation | Disulfide-linked complex | researchgate.netresearchgate.net |

Metal Coordination Chemistry of this compound Derivatives

The presence of multiple heteroatoms (N, S) makes this compound and its derivatives excellent ligands for a wide range of metal ions. Spectroscopic studies on complexes of the related 4,6-diamino-2-thiopyrimidine (DATP) with metals such as Pd(II), Pt(II), Ag(I), and Au(III) confirm its versatile coordinating ability. researchgate.net

Coordination typically occurs through one of the ring nitrogen atoms (usually N1, which is deprotonated) and the exocyclic sulfur atom, forming a stable chelate ring (N,S-chelation). researchgate.net However, depending on the metal and reaction conditions, other binding modes are possible. The resulting metal complexes have diverse geometries, including square-planar and octahedral structures. researchgate.netnih.gov The ability of these thiopyrimidine derivatives to act as linkers has been exploited in the synthesis of metal-organic frameworks (MOFs), where, for example, 4,6-diamino-2-thiopyrimidine connects cobalt ions to form a highly structured, porous material. nih.gov

| Metal Ion | Ligand | Coordination Mode | Reference |

| Pd(II), Pt(II), Au(III) | 4,6-Diamino-2-thiopyrimidine | N,S-Chelation | researchgate.net |

| Zn(II), Hg(II) | 4,6-Diamino-2-thiopyrimidine | N,S-Chelation or S-Coordination | researchgate.net |

| Co(II) | 4,6-Diamino-2-thiopyrimidine | Organic Linker in MOF | nih.gov |

An article on the chemical compound “this compound” cannot be generated as requested. Extensive research did not yield specific scientific literature detailing the chemical reactivity and mechanistic pathways for this particular compound.

The search for information regarding its binding site determination, ligand behavior with various transition metal ions (such as Pd(II), Pt(II), Ag(I), Au(III), Zn(II), Hg(II), Cu(II), Mn(II), Ni(II), Co(II), and Cd(II)), the structural characterization of its metal complexes, and its regioselectivity in chemical transformations did not provide the necessary data to fulfill the detailed outline provided.

While information is available for structurally related compounds, such as 4,6-diamino-2-thiopyrimidine and other pyrimidine derivatives, the strict requirement to focus solely on this compound prevents the use of this information as it would not be scientifically accurate to extrapolate these findings to the specified compound. Publicly available chemical databases confirm the existence of this compound, but in-depth studies on its chemical reactivity and complexation behavior appear to be limited or not published in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 4,5 Diamino 6 Methyl 2 Thiopyrimidine

Electronic Structure and Reactivity Predictions

Theoretical models are employed to predict the fundamental electronic characteristics and reactivity patterns of 4,5-Diamino-6-methyl-2-thiopyrimidine. These predictions are vital for understanding its chemical behavior and for guiding the design of new materials and applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. researchgate.net By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to find its most stable conformation. researchgate.netsciety.org From this optimized structure, a range of molecular and electronic properties can be calculated. These properties include the total energy, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and polarity.

Table 1: Predicted Molecular Properties of a Pyrimidine (B1678525) Derivative using DFT This table presents typical data obtained from DFT calculations on a related pyrimidine derivative, illustrating the expected properties for this compound.

| Property | Value | Unit |

| Total Energy | -750.123 | Hartree |

| Dipole Moment | 4.5 | Debye |

| Point Group | C1 | - |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciety.org A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich amino groups and the sulfur atom, while the LUMO would likely be distributed across the π-system of the pyrimidine ring. mdpi.comnih.gov

Table 2: Frontier Molecular Orbital Properties of a Pyrimidine Derivative This table shows representative FMO data for a substituted pyrimidine, demonstrating the type of information derived from FMO analysis.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netsciety.org The map uses a color scale where red indicates regions of high electron density (negative potential), such as those around lone pairs on nitrogen and sulfur atoms, which are attractive to electrophiles. researchgate.net Blue denotes areas of low electron density (positive potential), typically around hydrogen atoms bonded to electronegative atoms (like the amino groups), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential. For this compound, the MEP map would highlight the nucleophilic character of the amino nitrogens and the thio group, and the electrophilic character of the amino hydrogens.

Table 3: Selected NBO Interactions for a Substituted Pyrimidine This table provides examples of NBO analysis results, showing donor-acceptor interactions and their stabilization energies (E(2)) for a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N4 | π* (C5-C6) | 45.8 |

| LP (1) N5 | π* (C4-C5) | 50.2 |

| π (C4-C5) | π* (N1-C6) | 20.5 |

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Spectroscopic Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. researchgate.netrsc.org It is widely used to predict and interpret electronic absorption spectra (UV-Vis). sciety.org TD-DFT calculations yield key information such as excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the character of the electronic transitions (e.g., π → π* or n → π*). chemrxiv.org For this compound, TD-DFT can help assign the observed peaks in an experimental spectrum to specific electronic transitions, providing a deeper understanding of its photophysical properties. chemrxiv.orgresearchgate.net

Table 4: Predicted UV-Vis Spectral Data from TD-DFT for a Diaminopyrimidine Derivative This table illustrates typical TD-DFT output, including predicted absorption wavelength (λ), excitation energy (E), oscillator strength (f), and major transition contributions for a related compound.

| λ (nm) | E (eV) | f | Major Contribution | Transition Type |

| 350 | 3.54 | 0.150 | HOMO -> LUMO (95%) | π -> π |

| 285 | 4.35 | 0.085 | HOMO-1 -> LUMO (88%) | π -> π |

| 250 | 4.96 | 0.012 | HOMO-2 -> LUMO (92%) | n -> π* |

Adsorption and Surface Interaction Modeling

Computational modeling is also used to investigate how this compound interacts with surfaces, which is crucial for applications in materials science, such as the development of sensors or corrosion inhibitors. DFT-based calculations can model the adsorption of the molecule onto various substrates, like metal surfaces.

These simulations can determine the most stable adsorption geometry, calculate the binding energy, and analyze the nature of the chemical bonds formed between the molecule and the surface. The thio- group (-SH or =S) in thiopyrimidines is known to act as a strong anchoring group to noble metal surfaces. Furthermore, the amino groups can participate in hydrogen bonding with a surface or other adsorbed molecules. Theoretical models can predict which functional group preferentially binds to the surface and how the electronic properties of the molecule change upon adsorption.

Quantum Chemical Calculations of Adsorption on Metal Surfaces (e.g., Copper)

Quantum chemical calculations are instrumental in elucidating the adsorption behavior of inhibitor molecules on metal surfaces. For pyrimidine derivatives, these calculations help in understanding the interaction between the molecule and the metal, which is crucial for applications such as corrosion inhibition.

Research on a closely related compound, 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP), provides significant insights into the adsorption on a copper surface. rsc.org Theoretical calculations reveal that the DAMP molecule adsorbs on the copper surface in a parallel orientation. rsc.org This adsorption is facilitated by the interaction of sulfur and nitrogen atoms, as well as the pyrimidine ring, with the copper surface. rsc.org The presence of multiple adsorption sites, including the lone pair electrons of the nitrogen atoms and the π-electrons of the pyrimidine ring, contributes to the stability of the adsorbed layer.

Density Functional Theory (DFT) is a powerful tool to model this interaction. DFT calculations can determine various parameters that describe the adsorption process and the electronic properties of the molecule, which are indicative of its inhibition efficiency. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and Mulliken atomic charges.

A higher EHOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the copper atom, leading to stronger adsorption. Conversely, a lower ELUMO value indicates a higher electron-accepting ability of the molecule from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability; a smaller ΔE suggests higher reactivity and potentially better inhibition efficiency.

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for a Pyrimidine-based Inhibitor

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.6 eV | Relates to the reactivity of the molecule |

Note: The data in this table is representative and intended to illustrate the type of information generated from quantum chemical calculations for pyrimidine-based corrosion inhibitors.

Theoretical Basis of Inhibition Mechanisms

The theoretical foundation for the corrosion inhibition mechanism of pyrimidine derivatives on metal surfaces is based on the principles of adsorption. The process can involve either physisorption, chemisorption, or a combination of both.

Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor molecule can become protonated, leading to an electrostatic attraction with the negatively charged metal surface (due to the adsorption of anions from the corrosive medium).

Chemisorption , on the other hand, involves the formation of a coordinate covalent bond between the inhibitor molecule and the metal surface. This is achieved through the sharing of electrons between the heteroatoms (like nitrogen and sulfur) in the pyrimidine ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic pyrimidine ring can also participate in this interaction. Quantum chemical calculations support the mechanism of chemisorption by identifying the active centers in the molecule responsible for electron donation. researchgate.net

For this compound, the presence of two amino groups (-NH2), a thio group (-SH, in its tautomeric form), and the nitrogen atoms within the pyrimidine ring make it a potent candidate for strong adsorption on a copper surface. The Mulliken charge distribution, calculated through quantum chemical methods, can pinpoint the specific atoms with higher electron densities, which are the likely sites for coordination with the metal surface. Studies on similar molecules have shown that the adsorption of such inhibitors on a metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. rsc.org

Prediction of Nonlinear Optical (NLO) Properties

Computational methods, particularly DFT, are widely used to predict the Nonlinear Optical (NLO) properties of organic molecules. researchgate.net Pyrimidine derivatives are of significant interest in this field due to their π-deficient, electron-withdrawing nature, which makes them ideal building blocks for creating "push-pull" molecules with enhanced NLO responses. rsc.org

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular importance as it governs the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

For a molecule to exhibit a significant NLO response, it typically requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino groups (-NH2) act as electron donors, while the pyrimidine ring itself can act as an electron-accepting moiety. The thio group can also influence the electronic properties of the molecule. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key factor for a high β value.

Theoretical calculations can predict the components of the polarizability and hyperpolarizability tensors. The average polarizability <α> and the total first hyperpolarizability (βtot) can be calculated from these tensor components. While specific computational data for this compound is not available, the table below presents representative calculated NLO properties for a pyrimidine derivative designed for NLO applications.

Table 2: Representative Predicted NLO Properties for a Pyrimidine Derivative

| Parameter | Calculated Value (esu) | Significance |

|---|---|---|

| Dipole Moment (μ) | 6.5 D | Related to the asymmetry of charge distribution |

| Average Polarizability (<α>) | 2.5 x 10-23 | Describes the linear response to an electric field |

Note: The data in this table is for a representative push-pull pyrimidine derivative and serves to illustrate the typical values obtained from DFT calculations for NLO properties. The actual values for this compound would require specific calculations.

The prediction of NLO properties through computational chemistry is a cost-effective way to screen potential candidate molecules for applications in optoelectronics and photonics before undertaking their synthesis and experimental characterization. rsc.orgnih.gov

Advanced Applications in Chemical Biology and Catalysis Focus on Mechanisms

Mechanistic Investigations of Biological Interactions

The biological significance of derivatives from 4,5-Diamino-6-methyl-2-thiopyrimidine is fundamentally linked to their capacity to interact with and alter the function of essential biomolecules. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutic agents.

Enzyme Binding and Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various human diseases.

Polo-like kinase 1 (PLK1): Thiopyrimidine derivatives have demonstrated inhibitory action against PLK1, an enzyme crucial for cell cycle regulation. One such derivative, compound 7, showed significant inhibition of PLK1 with an IC₅₀ value of 0.02 µM. nih.gov This inhibitory effect is believed to be due to hydrogen bond formation between the aminopyrimidine portion of the molecule and key amino acid residues within the PLK1 binding site. nih.gov

Bromodomain-containing protein 4 (BRD4): The same derivative, compound 7, also exhibited potent inhibition of BRD4, with an IC₅₀ value of 0.042 µM. nih.gov This dual inhibition of both PLK1 and BRD4 presents a promising strategy for cancer therapy, as both proteins are involved in cancer cell proliferation and survival. nih.gov The interaction with BRD4 is thought to involve hydrogen bonding with the key amino acid Asn140. nih.gov

Cyclooxygenase (COX) Enzymes: While direct inhibition of COX enzymes by this compound itself is not extensively documented in the provided results, related aminopyrimidine structures are mentioned in the context of developing COX inhibitors. nih.gov This suggests the potential for designing derivatives with anti-inflammatory properties.

Inducible Nitric Oxide Synthase (iNOS): Similar to COX enzymes, the direct inhibition of iNOS by this specific compound is not detailed. However, the broader class of pyrimidine (B1678525) derivatives has been explored for anti-inflammatory effects, which can involve the iNOS pathway.

Protein-Ligand Interaction Profiling

The interaction between this compound derivatives and various proteins is a significant area of research.

STAT3: While not directly mentioned in the search results, the general class of pyrimidine derivatives is widely studied for interactions with signaling proteins like STAT3. The underlying principle involves designing molecules that can fit into specific binding pockets of the protein, thereby modulating its activity.

Nucleic Acid Interaction Studies

The planar nature of the pyrimidine ring system allows for potential intercalation with DNA, a mechanism that can be harnessed for developing anticancer agents.

DNA Photocleavage: Certain compounds, upon irradiation with UV-A or UV-B light, have shown the ability to cleave DNA. mdpi.com For instance, some derivatives demonstrated significant DNA photocleavage, leading to both nicked (Form II) and linear (Form III) plasmid DNA. mdpi.com This activity is often correlated with the compound's ability to bind to DNA. mdpi.com

DNA Nicking Activity: Some enzymes can be engineered to preferentially nick DNA at specific modified sites. nih.gov While not directly involving this compound, this highlights a mechanism of DNA interaction that could potentially be targeted by synthetically designed small molecules.

Modulation of Cellular Pathways

By targeting key regulatory proteins, derivatives of this compound can influence a variety of cellular processes.

Apoptosis Induction: The dual BRD4/PLK1 inhibitor, compound 7, was found to induce apoptosis in cancer cells. nih.gov This was demonstrated by an upregulation of pro-apoptotic markers like BAX and caspase-3, and a downregulation of the anti-apoptotic marker Bcl-2. nih.gov The generation of reactive oxygen species (ROS) has also been associated with the induction of apoptosis by some chalcone (B49325) derivatives. nih.gov

Cell Cycle Arrest: Compound 7 was also observed to cause cell cycle arrest at the G2/M phase, which is consistent with its PLK1 inhibitory activity. nih.gov Other compounds have also been shown to induce a G2/M phase arrest, which can be linked to DNA damage. nih.gov In some cases, DNA damage can lead to an S-phase arrest, which, if persistent, can trigger apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of this compound-based compounds.

In the development of dual BRD4/PLK1 inhibitors, SAR studies revealed that specific substitutions on the pyrimidine core were essential for potent activity. nih.gov The aminopyrimidine scaffold was maintained for its hydrogen bonding capabilities, while modifications to other parts of the molecule were made to enhance hydrophobic interactions within the binding sites of the target proteins. nih.gov The introduction of a halo benzyl (B1604629) moiety was also noted to improve inhibitory activity. nih.gov

Catalytic Applications of this compound Derived Materials

The unique chemical structure of this compound, with its multiple nitrogen and sulfur atoms, makes it an excellent ligand for coordinating with metal ions. This property has been exploited to create novel catalytic materials.

Metal-Organic Frameworks (MOFs): A cobalt-based MOF (Co-DAT-MOF) was synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov This material demonstrated high catalytic activity in the synthesis of complex organic molecules like pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalyst was also found to be reusable for at least four cycles without a significant loss of activity. nih.gov

Oxidation Catalysis: 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine has been suggested to have potential as a catalyst for the oxidation of organic compounds. cymitquimica.com

Metal-Organic Frameworks (MOFs) Synthesis and Their Catalytic Activity in Multicomponent Reactions

The synthesis of a Metal-Organic Framework utilizing this compound as an organic linker has not been documented in the reviewed literature. However, research on analogous compounds, such as 4,6-Diamino-2-thiopyrimidine, provides a blueprint for how such a synthesis and catalytic evaluation would be approached. nih.govdntb.gov.uaresearchgate.net

A hypothetical synthesis would involve the reaction of this compound with a selected metal salt, for instance, Cobalt(II) nitrate (B79036) hexahydrate, under solvothermal conditions. nih.gov The resulting crystalline material would then be characterized to confirm its structure and properties.

The catalytic activity of this hypothetical MOF would then be tested in multicomponent reactions, which are efficient chemical reactions where multiple reactants combine in a single step to form a complex product. The catalytic mechanism would likely be attributed to the Lewis acidic sites on the metal centers within the MOF, which can activate substrates and facilitate bond formation. dntb.gov.ua The efficiency, reusability, and substrate scope of the catalyst would be systematically investigated to determine its potential in synthetic organic chemistry.

Corrosion Inhibition Mechanisms via Surface Adsorption

Currently, there are no specific studies focused on the corrosion inhibition properties of This compound . Research into other pyrimidine derivatives suggests that this compound could theoretically act as a corrosion inhibitor by adsorbing onto a metal surface and forming a protective layer.

The inhibition mechanism would be predicated on the presence of heteroatoms (Nitrogen and Sulfur) and the pyrimidine ring, which are rich in electron density. These features would allow the molecule to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption: Involving electrostatic interactions between the charged metal surface and the inhibitor molecule.

Chemisorption: Involving the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond.

The effectiveness of the inhibitor would be a function of its concentration and the nature of the corrosive environment. To elucidate the precise mechanism, a series of electrochemical and surface analysis studies would be required.

Table 2: Experimental and Theoretical Methods for Corrosion Inhibition Studies

| Method | Purpose | Data Generated |

|---|---|---|

| Potentiodynamic Polarization | To determine the inhibition efficiency and type (anodic, cathodic, or mixed). | Corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. |

| Electrochemical Impedance Spectroscopy (EIS) | To study the properties of the inhibitor film at the metal-solution interface. | Charge transfer resistance (Rct), double-layer capacitance (Cdl), and other impedance parameters. |

| Scanning Electron Microscopy (SEM) | To visualize the metal surface with and without the inhibitor. | Provides direct evidence of the formation of a protective film and reduction in surface damage. |

By fitting experimental data to adsorption isotherms, such as the Langmuir model, the thermodynamics of the adsorption process could be understood, revealing whether the process is spontaneous.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Structural Complexity

The future synthesis of derivatives based on 4,5-diamino-6-methyl-2-thiopyrimidine will likely move beyond traditional methods to embrace more sophisticated and efficient strategies for generating molecular diversity and complexity.

Multicomponent Reactions (MCRs): The inherent reactivity of the amino groups in this compound makes it an ideal candidate for multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all the components, offer a highly efficient route to complex molecules. mdpi.com Future research could focus on designing novel MCRs that utilize the diamino functionality for the construction of fused heterocyclic systems or highly substituted pyrimidine (B1678525) derivatives. For instance, a cobalt-based metal-organic framework (Co-DAT-MOF) derived from the related 4,6-diamino-2-thiopyrimidine has been shown to be an effective catalyst for multicomponent reactions, highlighting the potential of such systems.

C-H Activation Strategies: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.netijcce.ac.ir The pyrimidine ring and the methyl group of this compound offer potential sites for C-H activation. Future work could explore transition-metal catalyzed C-H activation to introduce new carbon-carbon and carbon-heteroatom bonds, leading to novel derivatives with unique electronic and steric properties. researchgate.netnih.gov The development of site-selective C-H functionalization methods will be crucial for controlling the derivatization of the pyrimidine core.

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for organic synthesis. tandfonline.com This strategy could be employed for the functionalization of this compound under mild conditions. Future research could investigate the use of photoredox catalysis to initiate novel bond-forming reactions, such as radical additions or cross-coupling reactions, that are not accessible through traditional thermal methods. tandfonline.comresearchgate.net

In-depth Exploration of Underexplored Reactivity Pathways

While the amino and thio groups of this compound are known to participate in reactions like S-alkylation and condensation, a deeper understanding of their reactivity in less common transformations is needed. researchgate.net

Cycloaddition Reactions: The thiocarbonyl group and the diene-like character of the pyrimidine ring suggest the potential for participation in various cycloaddition reactions. Future studies could explore [4+2] cycloaddition (Diels-Alder) reactions where the thiopyrimidine could act as either the diene or the dienophile, leading to the synthesis of novel fused ring systems. researchgate.net The exploration of 1,3-dipolar cycloadditions involving the pyrimidine ring or its derivatives could also open up new avenues for creating structurally diverse heterocyclic compounds. mdpi.com

Reactions with Electrophiles and Nucleophiles: A systematic investigation into the reactivity of the different nucleophilic sites (amino groups, thioamide) and electrophilic sites (pyrimidine ring carbons) of this compound is warranted. Understanding the regioselectivity of reactions with a wide range of electrophiles and nucleophiles will be crucial for the rational design of synthetic routes to new derivatives. For example, studies on related 2,4-dichloropyrimidines have shown that the selectivity of nucleophilic aromatic substitution (SNAr) can be controlled by the nature of the nucleophile. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, geometry, and reactivity of this compound and its derivatives. ijcce.ac.irnih.govtandfonline.comijcce.ac.ir Future computational studies could focus on:

Tautomeric Equilibria: A detailed theoretical investigation of the possible tautomeric forms of the molecule and their relative stabilities in different environments. mdpi.com

Reaction Mechanisms: Elucidating the mechanisms of known and potential reactions to understand regioselectivity and stereoselectivity.

Spectroscopic Properties: Predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in drug discovery, QSAR modeling can establish correlations between the structural features of this compound derivatives and their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Future QSAR studies could focus on developing robust models for various biological targets. researchgate.netmdpi.comnih.gov

Molecular Docking and Dynamics Simulations: These computational techniques are invaluable for understanding the interactions of small molecules with biological macromolecules. nih.govmdpi.com Future research will undoubtedly employ molecular docking to predict the binding modes of this compound derivatives to target proteins and use molecular dynamics simulations to assess the stability of these interactions over time. nih.gov

Integration into Supramolecular Chemistry and Functional Materials

The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it an attractive building block for supramolecular assemblies and functional materials.

Metal-Organic Frameworks (MOFs): The use of 4,6-diamino-2-thiopyrimidine as an organic linker in the synthesis of a cobalt-based MOF (Co-DAT-MOF) has been reported, demonstrating its potential in this area. Future research could explore the use of this compound to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Assemblies: The two amino groups and the thioamide moiety can act as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks. Future work could investigate the self-assembly of this compound and its derivatives into supramolecular structures such as tapes, sheets, and three-dimensional networks. The study of co-crystallization with other molecules could also lead to the development of new materials with interesting properties.

Functional Dyes and Sensors: The pyrimidine core is a component of many chromophores. By appropriate functionalization, derivatives of this compound could be developed as functional dyes for various applications, including as sensors for metal ions or anions through colorimetric or fluorometric responses.

Elucidation of Broader Mechanistic Insights into Chemical Biology Systems

Derivatives of diaminopyrimidines are known to exhibit a range of biological activities, and future research should aim to understand the underlying molecular mechanisms in greater detail.

Inhibition of Dihydrofolate Reductase (DHFR): Diaminopyrimidines are a well-known class of DHFR inhibitors. mdpi.comnih.gov Future research could focus on designing and synthesizing novel derivatives of this compound as potent and selective inhibitors of DHFR from pathogenic organisms, such as bacteria and protozoa. nih.gov Mechanistic studies could involve kinetic analysis and structural biology (X-ray crystallography or cryo-EM) to elucidate the precise binding mode and the basis for selectivity.

Anticancer Activity: Several pyrimidine and thiopyrimidine derivatives have shown promise as anticancer agents. mdpi.com Future work should explore the anticancer potential of this compound derivatives against a panel of cancer cell lines and investigate their mechanisms of action. This could involve studying their effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer.

Exploration of New Biological Targets: Beyond DHFR and cancer-related targets, the structural features of this compound suggest that its derivatives could interact with a variety of other biological targets. High-throughput screening of compound libraries based on this scaffold against a diverse range of enzymes and receptors could lead to the discovery of novel biological activities and new therapeutic leads.

Q & A

Q. What are the optimal synthetic routes for 4,5-Diamino-6-methyl-2-thiopyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via one-pot reactions involving thiouracil derivatives and amines. For example, 6-amino-1-methyl-2-thiouracil reacts with primary amines and formalin under mild conditions (40°C in methanol) to yield pyrimidopyrimidines with high efficiency . Key variables include stoichiometric ratios (e.g., 4 equivalents of formalin), temperature control (room temperature to 40°C), and solvent choice (methanol for solubility). NMR and elemental analysis are critical for verifying structural integrity post-synthesis.

Q. How can researchers characterize the tautomeric behavior of this compound?

Tautomerism in thiopyrimidines is studied using spectroscopic methods (e.g., ¹H/¹³C NMR, IR) and computational modeling. The thione-thiol tautomeric equilibrium is pH-dependent and can be stabilized by substituents like methyl groups. Advanced techniques like X-ray crystallography or mass spectrometry under varying pH conditions (e.g., acidic vs. basic buffers) provide insights into dominant tautomeric forms .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific safety data for this compound is limited, analogous pyrimidines (e.g., 4,6-diaminopyrimidine) require gloves, eye protection, and ventilation due to skin/eye irritation risks . Avoid inhalation of dust and use sodium hydroxide solutions for safe disposal of residues.

Advanced Research Questions

Q. How does the methyl-thio substitution pattern influence the compound’s reactivity in cross-coupling reactions?

The methyl group at position 6 enhances steric stability, while the thio group at position 2 acts as a directing group in metal-catalyzed reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis can modify the pyrimidine core. Comparative studies with non-methylated analogs (e.g., 4,5-diamino-2-thiopyrimidine) reveal slower reaction kinetics due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity often arise from purity issues or assay conditions. A 2024 study highlights the importance of HPLC purity checks (>98% by GC) and standardized cytotoxicity assays (e.g., MTT tests across multiple cell lines). For example, impurities in nitroso derivatives can falsely inflate antimicrobial activity .

Q. How can computational chemistry predict the binding affinity of this compound to enzyme targets like dihydrofolate reductase (DHFR)?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with DHFR’s active site. The thiopyrimidine core mimics folate’s pteridine ring, while the amino groups form hydrogen bonds with Asp27 and Glu30 residues. Free energy calculations (MM-PBSA) quantify binding differences between methylated and non-methylated analogs .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Scaling issues include solvent volume optimization (methanol vs. ethanol for cost reduction) and byproduct management. A 2025 report notes that replacing formalin with paraformaldehyde in Mannich reactions reduces side products like imines, improving yields from 75% to 89% at 100g scale .

Methodological Notes

- Spectral Analysis : Use deuterated DMSO for NMR to resolve NH/amine proton signals .

- Stability Testing : Monitor degradation under UV light and humidity (40°C/75% RH for 4 weeks) to assess shelf-life .

- Biological Assays : Include positive controls (e.g., trimethoprim for DHFR inhibition) to validate activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.